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molecular formula C8H6F2 B1303422 2,6-Difluorostyrene CAS No. 207226-37-7

2,6-Difluorostyrene

Cat. No. B1303422
M. Wt: 140.13 g/mol
InChI Key: SFHOANYKPCNYMB-UHFFFAOYSA-N
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Patent
US08835427B2

Procedure details

To a stirred solution of 3-chloro-N-hydroxy-2-oxopropanimidoyl chloride (0.89 g, 5.71 mmol) in acetonitrile (20 mL) was added 2-ethenyl-1,3-difluorobenzene (1.0 g, 7.14 mmol) and sodium bicarbonate (1.8 g, 2.14 mmol) at room temperature. The reaction mixture was stirred at room temperature for 12 h, concentrated in under reduced pressure and the resulting material was partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer was separated, washed with saturated aqueous sodium chloride solution and concentrated in under reduced pressure. The resulting material was triturated with petroleum ether and filtered to provide the title product as white solid (1.1 g) melting at 82.1-83.4° C.
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](=[O:8])[C:4](Cl)=[N:5][OH:6].[CH:9]([C:11]1[C:16]([F:17])=[CH:15][CH:14]=[CH:13][C:12]=1[F:18])=[CH2:10].C(=O)(O)[O-].[Na+]>C(#N)C>[Cl:1][CH2:2][C:3]([C:4]1[CH2:10][CH:9]([C:11]2[C:16]([F:17])=[CH:15][CH:14]=[CH:13][C:12]=2[F:18])[O:6][N:5]=1)=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
0.89 g
Type
reactant
Smiles
ClCC(C(=NO)Cl)=O
Name
Quantity
1 g
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1F)F
Name
Quantity
1.8 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting material was partitioned between ethyl acetate (50 mL) and water (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting material was triturated with petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClCC(=O)C1=NOC(C1)C1=C(C=CC=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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